molecular formula C26H23N3O4S B2845309 N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide CAS No. 681267-02-7

N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide

Cat. No.: B2845309
CAS No.: 681267-02-7
M. Wt: 473.55
InChI Key: IKFCCFOUTNQNAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,4-c]pyrazol core substituted with a 4-methoxyphenyl group at position 2 and a 5,5-dioxo moiety, coupled with a 2,2-diphenylacetamide side chain at position 3. Key structural attributes include:

  • Thienopyrazol backbone: A fused heterocyclic system contributing to rigidity and electronic properties.
  • Methoxy substituent: Electron-donating para-methoxyphenyl group, which may enhance solubility or modulate receptor interactions.
  • Diphenylacetamide moiety: A bulky lipophilic group that could influence pharmacokinetics or target binding.

Spectral characterization (e.g., IR, NMR) would align with trends observed in similar compounds, such as the absence of νS-H bands (~2500–2600 cm⁻¹) and presence of νC=O (~1660–1680 cm⁻¹) and νC=S (~1240–1255 cm⁻¹) vibrations .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S/c1-33-21-14-12-20(13-15-21)29-25(22-16-34(31,32)17-23(22)28-29)27-26(30)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,24H,16-17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFCCFOUTNQNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and thiophene carboxylic acids.

    Introduction of the Methoxyphenyl Group: This step is achieved through electrophilic aromatic substitution reactions, where a methoxy group is introduced to the phenyl ring.

    Formation of the Diphenylacetamide Moiety: This involves the acylation of the thieno[3,4-c]pyrazole core with diphenylacetic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the thieno[3,4-c]pyrazole core, potentially leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted thienopyrazoles.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Pharmacology: The compound is investigated for its potential as an anti-inflammatory and analgesic agent.

    Biological Research: It is used as a tool compound to study the biological pathways involving thienopyrazoles.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of these targets, inhibiting their activity and thereby exerting its pharmacological effects. The pathways involved may include inhibition of enzyme activity related to inflammation and cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

The compounds listed in share core motifs (pyrazol, triazol, acetamide) but differ in substituents:

Compound ID Core Structure Key Substituents Potential Functional Impact
362505-85-9 Pyrazol-triazol hybrid Thiophen-2-yl, m-tolyl, phenylacetamide Enhanced aromatic stacking interactions
396723-70-9 Thieno[3,4-c]pyrazol 3-chloropropanamide, 2-methylphenyl Increased electrophilicity (Cl substituent)
362000-59-7 Pyrazol-glycinamide Phenylsulfonyl, ethoxyphenyl Improved metabolic stability (sulfonyl)

Key Observations :

  • Electron-withdrawing vs.
  • Bulkiness : The diphenylacetamide group in the target compound may hinder rotational freedom compared to smaller substituents (e.g., methyl or ethoxy), affecting binding pocket compatibility.

Spectroscopic Data :

Compound Type IR Bands (cm⁻¹) NMR Features Reference
Hydrazinecarbothioamides νC=S: 1243–1258; νC=O: 1663–1682 NH protons: δ 8.5–10.5 (¹H-NMR)
1,2,4-Triazole-thiones νC=S: 1247–1255; νNH: 3278–3414 Aromatic protons: δ 6.5–8.0 (¹H-NMR)
Target Compound (Inferred) νC=O: ~1680; νSO₂: ~1150–1300 Split signals for diphenylacetamide (¹H-NMR)

Tautomerism: Unlike triazole-thiol/thione tautomers in , the thienopyrazol core of the target compound likely adopts a fixed conformation due to fused-ring rigidity.

Data Tables

Table 1: Structural Comparison of Key Analogues

Feature Target Compound 362505-85-9 396723-70-9
Core Thieno[3,4-c]pyrazol Pyrazol-triazol Thieno[3,4-c]pyrazol
Substituent at Position 2 4-Methoxyphenyl Thiophen-2-yl 2-Methylphenyl
Side Chain 2,2-Diphenylacetamide Phenylacetamide 3-Chloropropanamide
Electron Effects Donating (OCH₃) Neutral (thiophene) Withdrawing (Cl)

Table 2: Inferred Spectroscopic Properties

Compound νC=O (cm⁻¹) νC=S (cm⁻¹) Key ¹H-NMR Signals (δ)
Target Compound ~1680 7.2–7.6 (diphenyl), 3.8 (OCH₃)
362000-59-7 (Glycinamide) ~1675 1.2–1.4 (ethyl), 3.5 (OCH₃)
Triazole-thiones [7–9] 1247–1255 6.8–8.2 (aromatic)

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide?

  • Methodological Answer : The synthesis typically involves cyclization of thieno[3,4-c]pyrazole precursors under controlled conditions (e.g., reflux or inert atmospheres). Key steps include:
  • Core Formation : Cyclization of substituted pyrazole-thiophene precursors using catalysts like palladium acetate or bases (e.g., sodium acetate) in solvents such as xylene .
  • Functionalization : Coupling the core with 2,2-diphenylacetamide via amidation reactions. Temperature control (25–80°C) and pH adjustments are critical to minimize side products .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography ensures >95% purity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are most reliable?

  • Methodological Answer : Structural validation relies on:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and bonding patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]⁺ at m/z 488.58) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., S–O bond distances in the dioxo-thieno group: ~1.43 Å) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Assay Variability : Standardize protocols (e.g., IC₅₀ measurements using ATP-based luminescence vs. MTT assays) .
  • Purity Differences : Compare HPLC profiles (e.g., impurities >2% skew IC₅₀ values by 10–15%) .
  • Structural Confirmation : Re-analyze disputed samples via 2D NMR (e.g., NOESY for stereochemical validation) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to ATP pockets (e.g., ΔG = -9.2 kcal/mol for kinase inhibition) .
  • MD Simulations : Analyze stability over 100 ns trajectories (e.g., RMSD <2.0 Å indicates stable binding) .
  • QSAR Models : Coralate substituent electronegativity (e.g., methoxy vs. chloro groups) with activity .

Q. What reaction mechanisms explain its oxidation/reduction behavior under varying conditions?

  • Methodological Answer :
  • Oxidation : The dioxo-thieno group undergoes further oxidation with KMnO₄ in acidic media, forming sulfone derivatives (monitored via FTIR at 1150 cm⁻¹) .
  • Reduction : NaBH₄ selectively reduces the amide carbonyl to a secondary alcohol (confirmed by ¹H NMR δ 4.5–5.0 ppm) .

Methodological Considerations for Advanced Studies

Q. How to design experiments to assess the compound’s stability under physiological conditions?

  • Answer :
  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via LC-MS .
  • Thermal Stability : TGA/DSC analysis (decomposition onset >200°C) .

Q. What in vitro/in vivo models are suitable for evaluating its pharmacokinetic profile?

  • Answer :
  • Caco-2 Assays : Predict intestinal absorption (Papp >1 × 10⁻⁶ cm/s) .
  • Rodent Models : Measure plasma half-life (t₁/₂) and AUC via LC-MS/MS after oral dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.